molecular formula C11H12N2O2 B2545918 2-cyano-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 309944-13-6

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2545918
CAS No.: 309944-13-6
M. Wt: 204.229
InChI Key: ODIXCBJYTYTCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and acetamide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(2-methoxyphenyl)methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-methoxybenzylamine with methyl cyanoacetate. The reaction is typically carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of cyanoacetamides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium ethoxide.

    Substitution Reactions: Reagents such as alkyl halides and nucleophiles like amines are commonly used.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-cyanoacetamide: A simpler analog that lacks the methoxyphenyl group.

    N-(2-methoxyphenyl)acetamide: Similar structure but without the cyano group.

Uniqueness

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of both the cyano and methoxyphenyl groups. This combination enhances its reactivity and potential for forming diverse heterocyclic compounds .

Properties

IUPAC Name

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXCBJYTYTCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.